molecular formula C14H12FNO2 B12640278 (3S)-3-(4-fluorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol CAS No. 87347-29-3

(3S)-3-(4-fluorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol

Cat. No.: B12640278
CAS No.: 87347-29-3
M. Wt: 245.25 g/mol
InChI Key: ANEYGXYUZGDDGH-AWEZNQCLSA-N
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Description

(3S)-3-(4-fluorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol is a complex organic compound with a unique structure that includes a fluorophenyl group, a methyl group, and a dihydrofuro[3,4-c]pyridin-7-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(4-fluorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol typically involves multiple steps, starting from readily available starting materials

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the furo[3,4-c]pyridine core. This can be achieved using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled conditions.

    Substitution Reaction: The introduction of the fluorophenyl group can be accomplished through a nucleophilic aromatic substitution reaction. Common reagents for this step include potassium fluoride (KF) and a suitable fluorinating agent.

    Methylation: The methyl group can be introduced using methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(4-fluorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups on the fluorophenyl ring.

Scientific Research Applications

(3S)-3-(4-fluorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of (3S)-3-(4-fluorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the furo[3,4-c]pyridine core can interact with active sites of enzymes. The compound’s effects are mediated through pathways involving receptor activation or inhibition, leading to downstream biological responses.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    (3S)-3-(4-bromophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in (3S)-3-(4-fluorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol imparts unique electronic properties, making it distinct from its chlorinated or brominated analogs. This can result in different binding affinities and biological activities, highlighting its potential for specific applications.

Properties

CAS No.

87347-29-3

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

(3S)-3-(4-fluorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol

InChI

InChI=1S/C14H12FNO2/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14,17H,7H2,1H3/t14-/m0/s1

InChI Key

ANEYGXYUZGDDGH-AWEZNQCLSA-N

Isomeric SMILES

CC1=NC=C2[C@@H](OCC2=C1O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)F

Origin of Product

United States

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